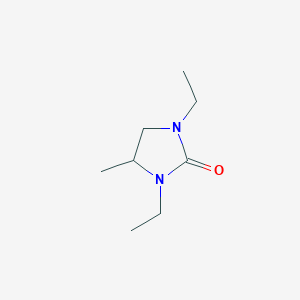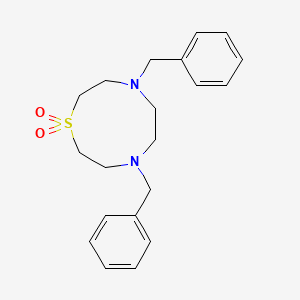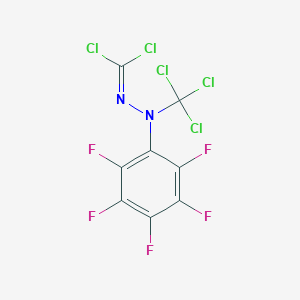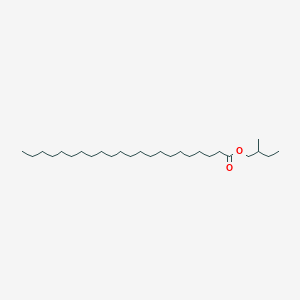
2-Ethenyl-1,1-dimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1,1-dimethylcyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring with two methyl groups and an ethenyl group attached to it. The molecular formula of this compound is C8H14.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,1-dimethylcyclobutane can be achieved through various methods. One common approach involves the dimerization of alkenes under UV light irradiation. This method leverages the photochemical reactions to form the cyclobutane ring. Another method involves the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactors where alkenes are subjected to UV light to induce dimerization. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, the dehalogenation method can be scaled up for industrial production, utilizing efficient catalysts and reaction conditions to achieve high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Ethyl-substituted cyclobutane.
Substitution: Halogenated cyclobutane derivatives.
Applications De Recherche Scientifique
2-Ethenyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study cycloalkane reactivity and photochemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1,1-dimethylcyclobutane involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under specific conditions. These interactions are mediated by the compound’s ability to form reactive intermediates, such as radicals or carbocations, which then proceed through various reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1,1-Dimethylcyclobutane: Similar structure but lacks the ethenyl group.
2-Methyl-1,1-dimethylcyclobutane: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-1,1-dimethylcyclobutane is unique due to the presence of the ethenyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying cycloalkane chemistry and exploring new synthetic pathways.
Propriétés
| 108804-60-0 | |
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
2-ethenyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C8H14/c1-4-7-5-6-8(7,2)3/h4,7H,1,5-6H2,2-3H3 |
Clé InChI |
ADPQQHQQZCJVNK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)






![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
